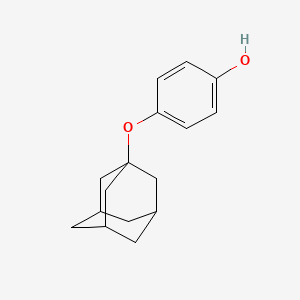

4-(1-Adamantyloxy)phenol

描述

Contextualization within Adamantane (B196018) and Phenol (B47542) Chemistry

The study of 4-(1-Adamantyloxy)phenol is rooted in the broader fields of adamantane and phenol chemistry. Adamantane (C₁₀H₁₆) is the simplest diamondoid, a class of polyhedral organic compounds whose carbon framework mimics the diamond crystal lattice. wikipedia.org This structure results in exceptional rigidity, thermal stability, and a well-defined three-dimensional geometry. wikipedia.orgrsc.org Since its discovery in petroleum in 1933, adamantane and its derivatives have become crucial in medicinal chemistry, catalysis, and the development of specialized polymeric materials. wikipedia.orgrsc.org The adamantane cage can serve as a rigid scaffold or a bulky substituent that influences the physical and chemical properties of a molecule. nih.govresearchgate.net

Phenol, on the other hand, is an aromatic compound featuring a hydroxyl (-OH) group directly attached to a benzene (B151609) ring. firsthope.co.in This structure is fundamental to a vast area of organic chemistry. The hydroxyl group activates the aromatic ring, making it susceptible to electrophilic substitution, and can also participate in reactions like etherification and esterification. firsthope.co.in Phenol derivatives are essential precursors in the synthesis of polymers, including phenolic resins (novolacs) and epoxy resins, which are valued for their thermal stability and mechanical properties. jst.go.jpontosight.ai

This compound merges these two chemical worlds. It consists of an adamantyl group attached to the oxygen atom of a hydroquinone (B1673460) molecule at the 1-position bridgehead carbon. The synthesis can be achieved through methods like the etherification of hydroquinone. This structure is distinct from its isomer, 4-(1-Adamantyl)phenol, where the adamantane cage is directly bonded to the phenol ring's carbon skeleton. In this compound, the ether linkage positions the bulky adamantane group away from the aromatic ring, influencing its steric and electronic environment while retaining the reactive phenolic hydroxyl group.

Significance in Contemporary Chemical and Materials Science Research

The distinctive architecture of this compound makes it a significant compound in modern chemical and materials science research. Its value stems from the synergistic combination of the adamantane unit's rigidity and the phenol's functionality, which allows for the design of materials with tailored properties.

In polymer science, the incorporation of the bulky and rigid adamantane cage into polymer backbones or side chains is a well-established strategy for enhancing thermal stability, glass transition temperature (Tg), and mechanical strength. researchgate.net The adamantane moiety in this compound can act as a robust pendant group. Polymers derived from monomers containing this structure are explored for applications as high-performance thermoplastic elastomers, which require high upper service temperatures. researchgate.net The rigid adamantyl group can control the packing of polymer chains and introduce specific physical properties due to its defined tetrahedral geometry. researchgate.net

Furthermore, the phenolic hydroxyl group provides a reactive site for polymerization or for grafting onto other polymer chains. Phenolic compounds are known to be key components in the synthesis of various thermosetting and thermostable polymers. rsc.org The presence of the phenolic -OH group allows this compound to be used as a monomer or a modifying agent in the production of polyesters, polyethers, and epoxy resins. For instance, related adamantyl-phenol derivatives have been investigated as key intermediates in the synthesis of complex molecules. beilstein-journals.org

The compound also serves as a valuable building block in supramolecular chemistry and crystal engineering. The adamantane group's shape and lipophilicity, combined with the hydrogen-bonding capability of the phenol group, allow for the construction of ordered, non-covalent structures like hydrogen-bonded networks. researchgate.net This makes it a target for creating functional materials where precise molecular arrangement is critical. The study of related adamantane derivatives, such as 4-(1-adamantyloxy)aniline, further highlights the utility of the adamantyloxy scaffold in creating molecules for medicinal and materials applications. acs.org

Structure

3D Structure

属性

IUPAC Name |

4-(1-adamantyloxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O2/c17-14-1-3-15(4-2-14)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPBVUFMDQCJPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information on electron distribution, molecular geometry, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used extensively in modern medicinal chemistry to investigate the electronic structure of molecules. mdpi.comjmchemsci.com By calculating the electron density, DFT can accurately predict a wide range of molecular properties, offering insights that are crucial for drug design and materials science. mdpi.commdpi.com For 4-(1-adamantyloxy)phenol, DFT applications are multifaceted:

Geometric Optimization: DFT is used to determine the most stable three-dimensional conformation of the molecule by finding the geometry that corresponds to the lowest energy state. This optimized structure is the foundation for all other computational property predictions.

Electronic Property Calculation: Key electronic properties such as dipole moment, polarizability, and electrostatic potential are calculated. The molecular electrostatic potential (MEP) map, for instance, reveals the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov These sites are critical for understanding intermolecular interactions, including hydrogen bonding. nih.gov

Vibrational Analysis: DFT can predict the infrared (IR) and Raman spectra of the molecule. nih.govcolab.ws Comparing these theoretical spectra with experimental data helps to confirm the molecular structure and provides a detailed assignment of vibrational modes. nih.gov

Reactivity Descriptors: DFT calculations are used to determine global reactivity descriptors that quantify the molecule's chemical behavior. nih.gov These descriptors are derived from the energies of the frontier molecular orbitals.

Calculation of Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). nih.gov Their properties are crucial for understanding a molecule's electronic transitions, stability, and reactivity. nih.govyoutube.comresearchgate.net

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap implies that less energy is required to excite an electron, suggesting higher polarizability and greater chemical reactivity. nih.gov For adamantane-linked derivatives, the nature of substituents can influence the HOMO-LUMO energies and, consequently, the reactivity of the molecule. nih.gov

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.90 | Energy difference (ELUMO - EHOMO); indicates chemical reactivity and stability. |

pKa Prediction Methodologies for Phenol Derivatives

The acid dissociation constant (pKa) is a fundamental physicochemical property that governs the ionization state of a molecule at a given pH. xray.cz Predicting the pKa of the phenolic hydroxyl group in this compound is vital, as ionization affects properties like solubility and biological activity. Various computational methodologies have been developed for the accurate prediction of pKa values for substituted phenols. xray.czsemanticscholar.org

QSPR Models: Quantitative Structure-Property Relationship (QSPR) models often use partial atomic charges as descriptors to predict pKa. xray.czsemanticscholar.org Different quantum mechanical methods and basis sets can be used to calculate these charges, with the choice significantly influencing the model's accuracy. xray.cz

Thermodynamic Cycles: This approach involves calculating the Gibbs free energy of the acid-base equilibrium in the gas phase and the solvation free energies for all species involved. mdpi.com While accurate, this method can be computationally intensive.

Direct Approach: This method calculates the Gibbs free energy of the acid-base equilibrium directly in the solution phase, often using a continuum solvation model like the Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD). mdpi.comscispace.com Recent studies have shown that including explicit water molecules in the DFT calculations, combined with an appropriate functional (e.g., CAM-B3LYP) and basis set, can yield highly accurate pKa predictions for a wide range of phenols without the need for empirical corrections. mdpi.com

| Methodology | Key Features | Reported Accuracy (Mean Absolute Error) |

|---|---|---|

| QSPR with Atomic Charges | Correlates calculated atomic charges with experimental pKa values. Methods like MP2/6-31G* with Mulliken charges show good correlation. semanticscholar.org | ~0.4 - 0.5 pKa units semanticscholar.org |

| Absolute pKa Calculations (CPCM) | Uses continuum solvation models on solvent-phase optimized geometries. scispace.com | < 0.4 pKa units scispace.com |

| Direct Approach (DFT + Explicit Waters) | Calculates ΔGsol using DFT with explicit water molecules and a continuum solvation model (e.g., 2H2O/CAM-B3LYP/SMD). mdpi.com | ~0.3 - 0.4 pKa units mdpi.com |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a biologically active agent, molecular docking and dynamics simulations are employed. These structure-based drug design techniques predict how a ligand interacts with a specific protein target. beilstein-journals.org The adamantane (B196018) moiety is a well-known "lipophilic bullet" used in medicinal chemistry to anchor ligands within the binding pockets of receptors and enzymes. nih.gov

Agonist/Antagonist Differential-Docking Screening (AADS) Method

The function of a ligand (i.e., whether it acts as an agonist or an antagonist) is often determined by the specific conformational state of the receptor it stabilizes upon binding. nih.govnih.gov The Agonist/Antagonist Differential-Docking Screening (AADS) method leverages this principle. semanticscholar.org

The AADS protocol involves performing docking screens against multiple conformations of the same target receptor, typically an inactive (antagonist-bound) state and an active (agonist-bound) state. nih.govnih.gov By comparing the docking scores and binding poses of a ligand like this compound to these different receptor conformations, researchers can hypothesize its functional role. A compound that preferentially binds to and has a more favorable score with the active receptor conformation is predicted to be an agonist, while one that favors the inactive state is predicted to be an antagonist. nih.gov This approach provides a more nuanced prediction than standard docking, offering insights into the potential pharmacological effect of the compound.

Predictive Modeling of Binding Affinities

Predicting the binding affinity—the strength of the interaction between a ligand and its target—is a primary goal of computational drug discovery. arxiv.org This is achieved through a combination of molecular docking and more rigorous simulation techniques.

Molecular Docking: This method places the ligand (this compound) into the binding site of a target protein and evaluates the interaction using a scoring function. beilstein-journals.org The score provides an estimate of the binding affinity, ranking different poses and different ligands. beilstein-journals.org Docking studies can reveal key interactions, such as hydrogen bonds from the phenol group or van der Waals interactions involving the adamantane cage, that contribute to binding. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to provide a more dynamic and detailed view of the ligand-target complex. mdpi.com These simulations model the movement of atoms over time, allowing for an assessment of the stability of the binding pose and the dynamics of the complex. bris.ac.ukmdpi.com By analyzing the trajectory of the simulation, one can observe the persistence of key intermolecular interactions and calculate binding free energies using more advanced methods, providing a more accurate prediction of binding affinity.

| Parameter | Value/Description | Significance |

|---|---|---|

| Binding Affinity (Score) | -8.5 kcal/mol | Estimated free energy of binding; a more negative value suggests stronger binding. |

| Key Hydrogen Bonds | Phenolic -OH with Asp120; Carbonyl O with Ser210 | Specific, strong directional interactions that stabilize the complex. |

| Hydrophobic Interactions | Adamantyl group with Leu85, Val90, Ile115 | Non-specific interactions crucial for ligands with bulky, lipophilic moieties. |

| Predicted Inhibition Constant (Ki) | 2.5 µM | Calculated from the binding affinity; represents the concentration needed to inhibit 50% of the target's activity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important area of computational chemistry focused on developing mathematical models that relate the chemical structure of a compound to its biological activity. For phenolic compounds, including those with bulky substituents like the adamantyl group, QSAR studies are instrumental in predicting biological activities such as antioxidant capacity and toxicity. nih.govnih.govnih.gov

The development of predictive QSAR models for the biological activity of phenolic compounds involves the use of various molecular descriptors. These descriptors can be broadly categorized as physicochemical, electronic, and topological. For phenols, key descriptors often include hydrophobicity (logP), acid dissociation constant (pKa), and quantum chemical parameters. nih.govunibo.it The goal is to create a statistically robust model that can accurately predict the activity of new, untested compounds.

Several studies have focused on creating QSAR models for the toxicity of phenols. For instance, predictive models for the hepatocyte toxicity of a series of phenols have been developed using Quantum Topological Molecular Similarity (QTMS) descriptors in conjunction with logP. nih.gov These models have demonstrated that descriptors derived from quantum chemical calculations can offer superior predictive power compared to those based on experimental physicochemical properties. nih.gov The external predictability of these models was found to improve with higher levels of theory used for the calculation of the quantum chemical descriptors. nih.gov

Another approach involves the use of discriminant analysis to establish QSAR models that can classify phenolic compounds based on their antioxidant activity, such as their ability to scavenge DPPH radicals. nih.gov Such models have revealed that the anti-DPPH radical activity of phenolic compounds is correlated with a combination of drug-likeness, molecular fingerprints, and various physicochemical, topological, and electronic properties. nih.gov

For a compound like this compound, the bulky and highly lipophilic adamantyl group would significantly influence its molecular descriptors. Therefore, any predictive QSAR model for its biological activity would need to effectively capture the steric and hydrophobic contributions of this moiety. The development of such a model would typically involve:

Data Set Compilation: Assembling a training set of structurally diverse phenolic compounds with experimentally determined biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the training set.

Model Building: Employing statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to establish a relationship between the descriptors and the biological activity.

Model Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external validation techniques. unibo.it

An interactive data table illustrating the types of descriptors that could be used in a QSAR model for phenolic compounds is presented below.

| Descriptor Class | Example Descriptors | Relevance to Phenolic Compounds |

| Physicochemical | logP, pKa | Hydrophobicity and ionization state are crucial for membrane permeability and receptor interaction. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | These descriptors relate to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov |

| Topological | Molecular Connectivity Indices | These provide information about the size, shape, and branching of the molecule. |

| Quantum Chemical | Heat of Formation, Atomic Charges | These descriptors offer a more detailed understanding of the molecule's electronic structure and stability. nih.gov |

A key aspect of QSAR modeling is the correlation of calculated quantum chemical parameters with the observed biological activity. The heat of formation (ΔHf), which represents the enthalpy change when a compound is formed from its constituent elements in their standard states, is one such parameter that can provide insights into the molecule's stability.

In the context of phenolic antioxidants, the heat of formation has been used as a descriptor in QSAR models to estimate their antioxidant activities. nih.gov A lower (more negative) heat of formation generally indicates a more stable compound. The relationship between heat of formation and biological activity is often complex and part of a multi-parameter equation. For example, a QSAR model for the antioxidant activity of substituted phenols might include the heat of formation, the energy of the highest occupied molecular orbital (HOMO), and the number of hydroxyl groups. nih.gov

The energy of the HOMO is particularly relevant for antioxidants, as it relates to the ease with which a molecule can donate an electron to neutralize a free radical. A higher HOMO energy suggests that the molecule is a better electron donor and thus a more potent antioxidant.

For this compound, the adamantyl group would influence the heat of formation and other quantum chemical parameters. The correlation of these parameters with its biological activity would depend on the specific mechanism of action being studied. For instance, if the primary mechanism involves hydrogen atom transfer from the phenolic hydroxyl group, then the O-H bond dissociation enthalpy (BDE) would be a critical descriptor.

The following interactive data table provides a hypothetical example of how calculated parameters for a series of phenolic compounds could be correlated with their antioxidant activity.

| Compound | Heat of Formation (kcal/mol) | HOMO Energy (eV) | Antioxidant Activity (IC50, µM) |

| Phenol | -23.1 | -8.5 | 150 |

| 4-Methoxyphenol | -40.5 | -8.2 | 80 |

| 4-Nitrophenol | -30.2 | -9.1 | 250 |

| This compound | (Calculated Value) | (Calculated Value) | (Predicted or Experimental Value) |

By establishing a statistically significant correlation between these calculated parameters and the experimental activity for a training set of compounds, a QSAR model can be developed to predict the activity of new compounds like this compound. The strength of this correlation is typically assessed using statistical metrics such as the coefficient of determination (R²).

Mechanistic Studies of Biological Activities in Vitro Research Focus

Endocrine Receptor Modulatory Activity Investigations

In silico research utilizing an agonist/antagonist differential-docking screening (AADS) method has identified 4-(1-Adamantyloxy)phenol, also known as 4-(1-adamantyl)phenol, as a potential agonist for the human estrogen receptor alpha (hERα). This computational screening approach differentiates between agonists and antagonists by estimating the binding energies of the chemical to the ligand-binding domain (LBD) of the receptor in both its agonist-bound and antagonist-bound conformations.

Subsequent in vitro validation through a reporter-gene assay confirmed the computational prediction. This experimental assay demonstrated that this compound exhibits potent agonist activity on hERα. The compound was found to possess a high binding affinity for the receptor, substantiating the in silico findings. These studies highlight the compound's significant interaction with the human estrogen receptor alpha, classifying it as a strong agonist in the context of in vitro models.

Table 1: Summary of In Vitro hERα Agonism Studies for this compound

| Assay Type | Receptor | Finding |

|---|---|---|

| In Silico Docking (AADS) | hERα | Predicted as an agonist |

A review of the available scientific literature did not yield specific studies investigating the binding affinities of this compound for Retinoic Acid Receptors (RARs).

Antimicrobial and Antifungal Activity Research (In Vitro)

Antibacterial Efficacy Studies

Antifungal Efficacy Studies

There is a lack of specific research on the in vitro antifungal efficacy of this compound. The broader class of phenolic compounds is known to exhibit antifungal activity against a variety of human and plant pathogens. nih.govresearchgate.netneliti.com Studies on other adamantane (B196018) derivatives, such as 4-(adamantyl-1)-1-(1-aminobutyl) benzol, have shown therapeutic effects in experimental models of fungal infections, including those caused by Candida albicans. nih.gov The general antifungal action of phenolic compounds can involve various mechanisms, contributing to their potential as antifungal agents. researchgate.net

Anti-Trypanosomal Activity

While direct studies on this compound are limited, research into its derivatives has shown promising anti-trypanosomal activity. A study focused on adamantane arylhydroxamic acids investigated the activity of compounds containing the 4-(adamant-1-yl)phenoxy core structure against Trypanosoma brucei and Trypanosoma cruzi. mdpi.comresearchgate.net One such derivative, 2-(4-(adamant-1-yl)phenoxy)-N-hydroxyacetamide, demonstrated the most interesting profile in terms of activity and toxicity against trypanosomes. mdpi.com The insertion of an oxygen atom in the phenoxy group was noted to enhance the activity against T. brucei. mdpi.com

The table below summarizes the in vitro anti-trypanosomal screening results for this derivative.

| Compound | Target Organism | IC50 (μM) | SI (Selectivity Index) |

|---|---|---|---|

| 2-(4-(adamant-1-yl)phenoxy)-N-hydroxyacetamide | T. brucei | 1.10 ± 0.08 | >9 |

IC50 represents the half-maximal inhibitory concentration. The Selectivity Index (SI) is a ratio of the toxicity to mammalian cells versus the activity against the trypanosome. mdpi.com

Antioxidant Activity Investigations (In Vitro)

Specific investigations into the in vitro antioxidant activity of this compound have not been identified in the surveyed literature. However, phenolic compounds as a class are well-known for their antioxidant properties. archivesofmedicalscience.comnih.govmontclair.edu The antioxidant activity of phenols is generally attributed to their ability to scavenge free radicals, which is influenced by the structure of the molecule, including the position and number of hydroxyl groups on the aromatic ring. archivesofmedicalscience.com Various in vitro methods, such as the DPPH (2,2-Diphenyl-1-picrylhydrazyl) and ABTS (2,2'-Azino-bis-(3-ethylbenzothiazoline-6-sulfonic acid)) assays, are commonly used to evaluate the antioxidant capacity of phenolic compounds. nih.govjapsonline.com

Radical Scavenging Assays (e.g., DPPH)

Radical scavenging assays are fundamental in determining the antioxidant potential of a compound. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used and straightforward method to evaluate the capacity of a substance to act as a free radical scavenger. mdpi.com The DPPH radical is a stable free radical that shows a characteristic deep purple color, with an absorption maximum around 517 nm. mdpi.com When a hydrogen-donating antioxidant is introduced, the DPPH radical is reduced to its non-radical form, DPPH-H, resulting in a color change from purple to yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant compound. mdpi.com

For phenolic compounds, the primary mechanism of action in the DPPH assay is hydrogen atom transfer (HAT). researchgate.net The phenolic hydroxyl group (-OH) donates a hydrogen atom to the DPPH radical, neutralizing it and forming a stable phenoxy radical in the process. mdpi.com The stability of this newly formed phenoxy radical is a crucial factor in the antioxidant efficiency of the parent molecule. nih.gov

In the case of this compound, the single phenolic hydroxyl group is the active site for radical scavenging. The bulky adamantyloxy group at the para-position is expected to influence this activity through electronic effects. As an ether group, it is generally considered to be electron-donating, which can help to stabilize the resulting phenoxy radical through resonance, thereby enhancing the antioxidant capacity. mdpi.com

| Compound | Key Structural Feature | Reported Antioxidant Activity (IC50/TEAC) | Reference |

|---|---|---|---|

| Phenol (B47542) | Unsubstituted phenolic ring | Relatively low activity | nih.gov |

| 4-Methoxyphenol | Electron-donating methoxy (B1213986) group at para-position | Higher activity than phenol | mdpi.com |

| 4-tert-Butylphenol | Bulky, electron-donating alkyl group at para-position | Activity influenced by steric and electronic effects | nih.gov |

| Hydroquinone (B1673460) (1,4-Dihydroxybenzene) | Two hydroxyl groups in para-position | High activity due to enhanced H-donation and radical stabilization | nih.gov |

Total Phenolic Content Correlation

While this compound is a single, synthesized compound rather than a complex extract, the principle remains relevant. Its contribution to the antioxidant activity of any mixture in which it is present would be related to its concentration. As a phenolic compound, it would be quantified in a TPC assay, and its radical scavenging ability would mean that a higher concentration of this compound would lead to a higher observed antioxidant effect in assays like the DPPH test. The antioxidant activity is therefore directly proportional to the quantity of the phenolic compound available to react with free radicals.

Structure-Activity Relationship for Antioxidant Effects

The antioxidant activity of a phenolic compound is dictated by its molecular structure. Several key features influence its effectiveness as a radical scavenger: the number and position of hydroxyl groups, and the nature of other substituents on the aromatic ring. researchgate.netnih.gov

Phenolic Hydroxyl Group : The presence of the -OH group is essential for the primary antioxidant activity, which involves the donation of a hydrogen atom to neutralize free radicals. mdpi.com

Substituent Effects : The type and position of other functional groups on the benzene (B151609) ring can modulate the antioxidant activity. Electron-donating groups (EDGs), such as alkoxy (like the adamantyloxy group) and alkyl groups, can increase the electron density on the aromatic ring and stabilize the resulting phenoxy radical through resonance or inductive effects. researchgate.netmdpi.com This stabilization facilitates the hydrogen donation from the hydroxyl group, thus enhancing antioxidant potency. mdpi.com Conversely, electron-withdrawing groups generally decrease antioxidant activity.

Steric Hindrance : The size and bulkiness of substituents can also play a role. The adamantyl group is notably bulky. A large substituent, particularly near the hydroxyl group, can create steric hindrance, potentially impeding the interaction between the phenolic proton and the free radical. frontiersin.org However, in this compound, the bulky group is at the para-position, which is remote from the hydroxyl group. This positioning minimizes direct steric interference with hydrogen donation. Instead, the bulk of the adamantyl moiety may contribute to the stability of the phenoxy radical by sterically shielding it from further reactions. mdpi.com

Compared to a simple 4-alkoxyphenol like 4-methoxyphenol, the adamantyloxy substituent in this compound provides significantly more steric bulk. This could potentially enhance the stability of the phenoxy radical intermediate, a key factor for potent antioxidant activity. nih.gov

Enzyme Inhibition Studies (e.g., Anti-urease)

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. researchgate.net The production of ammonia can lead to an increase in local pH, a phenomenon associated with the pathogenesis of infections by bacteria such as Helicobacter pylori in gastric ulcers. mdpi.com Therefore, the inhibition of urease is a target for the development of new therapeutic agents. mdpi.com

Phenolic compounds have been identified as a class of natural and synthetic molecules capable of inhibiting urease activity. nih.gov The proposed mechanism for this inhibition often involves the interaction of the phenolic hydroxyl groups with the nickel ions in the active site of the enzyme. nih.gov These interactions can chelate the metal ions, rendering the enzyme inactive.

| Compound Class | Example | Proposed Mechanism of Inhibition | Reference |

|---|---|---|---|

| Flavonoids | Catechin, Quercetin | Chelation of Ni2+ ions in the active site via hydroxyl groups. | nih.gov |

| Phenolic Acids | Gallic Acid | Interaction with the enzyme's active site, potentially involving metal chelation. | researchgate.net |

| Simple Phenols | Hydroquinone | Binding to the active site flap or interaction with catalytic residues. | researchgate.net |

Investigation of Structure Activity Relationships Sar

Impact of Phenolic Ring Substitutions on Biological Activity

Role of Hydroxyl Group Number and Position

The number and position of hydroxyl (-OH) groups on the phenolic ring are critical determinants of the biological activity of phenolic compounds, including those with an adamantane (B196018) substituent. The presence of a second hydroxyl group generally enhances antioxidant activity, with the relative positions of these groups being a key factor. mdpi.com

Studies on dihydroxybenzenes have shown that the antioxidant capacity follows the order: para > ortho > meta. mdpi.com This trend is attributed to the ability of the para and ortho isomers to form more stable semiquinone radicals through resonance stabilization. For instance, hydroquinone (B1673460) (a para-dihydroxybenzene) exhibits higher antioxidant activity compared to catechol (ortho) and resorcinol (meta). mdpi.com

In the context of adamantylphenols, the introduction of a second hydroxyl group is also expected to influence activity. For example, in a study of adamantyl-substituted catechols, 3,5-di(adamantyl-1)pyrocatechol demonstrated notable antioxidant properties. researchgate.net While this compound has a catechol (ortho-dihydroxy) core, the principle of enhanced activity with an additional hydroxyl group is evident. The precise impact of adding a second hydroxyl group to the 4-(1-Adamantyloxy)phenol scaffold at the ortho or meta positions would require further investigation to fully elucidate the SAR.

| Compound | Hydroxyl Group Configuration | Relative Antioxidant Activity |

|---|---|---|

| Monohydroxyphenol | Single -OH | Baseline |

| Catechol | ortho-dihydroxy | Higher |

| Resorcinol | meta-dihydroxy | Lower |

| Hydroquinone | para-dihydroxy | Highest |

Effects of Alkyl and Halogen Substitutions

The introduction of alkyl and halogen substituents onto the phenolic ring can significantly alter the biological activity of this compound by modifying its electronic and steric properties.

Alkyl Substitutions: Electron-donating groups, such as alkyl groups, at the ortho and para positions of a phenol (B47542) can increase antioxidant activity. nih.gov This is attributed to the increased electron density on the phenolic oxygen, which facilitates hydrogen atom donation to scavenge free radicals. In a study of adamantylphenols, 2,4-di-(adamantyl-1)-6-methylphenol was found to have a maximal inhibition rate constant for oxidation, highlighting the positive effect of a methyl group in the ortho position. researchgate.net The steric bulk of the alkyl group can also play a role, with larger groups potentially hindering the approach of radicals to the hydroxyl group.

| Substituent Type | Position | General Effect on Antioxidant Activity | Example |

|---|---|---|---|

| Alkyl (e.g., -CH3) | ortho, para | Increase | 2,4-di-(adamantyl-1)-6-methylphenol |

| Halogen (e.g., -Cl, -Br) | Varies | Position-dependent | 2,5-dihalogenated phenylethanolamines (in a different series) |

Influence of the Adamantyloxy Moiety on Biological Profile

Contribution to Lipophilicity and Binding Affinity

The adamantane cage is a highly lipophilic, rigid, and three-dimensional structure that significantly influences the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov Often referred to as a "lipophilic bullet," the adamantyl group can enhance the ability of a drug to cross biological membranes and can improve its metabolic stability. nih.gov

Comparison with Related Adamantane Scaffolds

The adamantane scaffold is not limited to a single cage structure. Higher diamondoids, such as diamantane and triamantane, as well as functionalized and heterocyclic adamantane derivatives, offer a range of three-dimensional shapes, sizes, and lipophilicities. While direct comparative studies of this compound with phenols bearing these other diamondoid scaffolds are not extensively reported, some general principles can be inferred.

Linker Chemistry and Its Modulation of Activity

In the context of this compound, while the adamantyl group is directly attached to the phenol via an ether linkage, the principles of linker chemistry are relevant when considering the design of more complex derivatives. For example, if the phenolic part of the molecule were to be tethered to another active component, the choice of linker would be crucial.

Studies on other classes of compounds have demonstrated the importance of linker chemistry. For instance, in a series of cosalane analogues with anti-HIV activity, modifications to the linker chain, such as shortening or lengthening it, produced relatively minor changes in potency, suggesting the linker primarily served as a lipophilic appendage. nih.gov Conversely, in the design of antibody-drug conjugates, the linker's stability and cleavage mechanism are critical for the selective release of the cytotoxic payload at the target site.

For adamantane-phenol derivatives, an ether linkage, as in this compound, provides a stable connection. The introduction of other linker types, such as amides or esters, could introduce points for metabolic cleavage and alter the pharmacokinetic profile. The length and flexibility of a linker could also influence the ability of the adamantane and phenolic moieties to interact optimally with their respective binding sites. nih.gov

Impact of Ether Linkage Variations (e.g., Oxygen, Sulfur, Methylene)

Research comparing the antioxidant activities of analogous phenols and thiophenols reveals fundamental differences imparted by oxygen versus sulfur. A study evaluating 17 pairs of phenol/thiophenol analogues found that, in general, phenol derivatives demonstrated higher radical scavenging activity in the ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid)) assay. nih.gov However, in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, phenols and thiophenols exhibited more comparable scavenging activities. nih.gov This suggests that the nature of the radical species and the reaction environment influences the relative efficacy of these two classes of compounds. Thiophenols may be more effective radical stabilizers due to the larger size and greater polarizability of the sulfur atom compared to oxygen. nih.gov

This table summarizes findings where phenol derivatives generally show higher antioxidant activity in the ABTS assay, while activities are more comparable in the DPPH assay. nih.gov

When the adamantyl moiety is incorporated, these trends are further modulated by steric and electronic factors. In studies of adamantyl-substituted phenols, methylene-bridged compounds have been shown to possess significant antioxidant activity. Specifically, adamantylphenols with methylene bridge groups in the ortho position relative to the hydroxyl group exhibit maximal activity. researchgate.net This highlights the importance of the linker's nature and position.

Furthermore, investigations into catechol thioethers, some containing adamantyl groups, have explored the influence of the thioether linkage and the presence of a methylene spacer. One study prepared novel catechol thioethers where a methylene bridge was present between the catechol ring and the thioether group. nih.gov The antioxidant properties were then compared to analogues where the thioether group was directly bonded to the ring. The presence of the methylene spacer was found to decrease the efficiency of the antiradical action in certain assays. nih.gov Notably, compounds featuring an adamantyl substituent on the sulfur atom were characterized by a dual anti/pro-oxidant activity, indicating a complex role for this specific combination of moieties. nih.govnih.gov

This table outlines key findings on how different linkers in adamantyl-containing phenolic compounds influence their antioxidant properties.

Significance of Alkyl Chain Length and Branching

The introduction of alkyl groups to the phenolic scaffold, or modifications to existing ones like the adamantyl cage, significantly impacts activity by altering lipophilicity and steric hindrance. Lipophilicity governs how a molecule interacts with and partitions into lipid environments, such as cell membranes, which is crucial for antioxidant efficacy in biological systems.

Studies on other phenolic derivatives have clearly demonstrated the importance of alkyl chain length. For instance, an investigation into p-alkylaminophenols revealed that antioxidant activity was dependent on the length of the alkyl chain. nih.gov As the chain was elongated from methyl to octyl, the ability to inhibit lipid peroxidation increased dramatically, with the octyl derivative being approximately 350-fold more potent than the methyl derivative. nih.gov This indicates that increasing the lipophilicity of the molecule enhances its association with lipid membranes, where peroxidation occurs, thereby improving its protective effect.

This table shows a clear trend where increasing the alkyl chain length on an aminophenol core leads to a significant enhancement of its antioxidant activity, based on data from a study on lipid peroxidation. nih.gov

Branching of the alkyl chain introduces steric effects. The adamantyl group is a quintessential example of a bulky, rigid, and highly branched substituent. Its cage-like structure provides significant steric hindrance around the position to which it is attached. This steric bulk can be advantageous by impeding the access of hydrolytic enzymes, thereby increasing the metabolic stability and plasma half-life of a drug. nih.gov However, in the context of antioxidant activity, excessive steric hindrance can be detrimental. For example, in a study of various adamantylphenols, the compound 2,4,6-tri(adamantyl-1)phenol showed a minimal inhibition rate constant. This reduced activity was attributed to the severe steric hindrances in the reaction of a peroxy radical with the phenolic hydroxyl group, which is surrounded by multiple bulky adamantyl groups. researchgate.net This demonstrates that while the lipophilicity and branching of the adamantyl group are crucial for activity, an optimal balance of steric and electronic properties is necessary to allow for effective interaction with radical species.

Target Identification Methodologies in Biological Research

Affinity-Based Protein Profiling (ABPP)

Affinity-Based Protein Profiling (AfBPP or ABPP) is a powerful chemical proteomics technique used to identify the direct targets of small molecule compounds from a complex proteome. magtechjournal.comnih.gov This method utilizes customized chemical probes derived from the bioactive molecule to capture its interacting proteins. magtechjournal.comnih.gov The core principle of ABPP involves creating a probe that retains the binding characteristics of the parent compound but is also equipped with functionalities for detection and enrichment. nih.gov

To apply ABPP for identifying the targets of 4-(1-Adamantyloxy)phenol, the first step is the rational design and chemical synthesis of a photoaffinity probe. nih.govnih.gov This probe is a modified version of the parent compound, incorporating three essential components:

Specificity Unit: The 4-(1-adamantyloxy)phenyl group itself, which is responsible for selectively binding to the target protein(s). nih.gov

Photoreactive Moiety: A light-activatable group, such as a diazirine or benzophenone, is chemically linked to the specificity unit. nih.govenamine.net Upon irradiation with UV light, this group forms a highly reactive species that creates a stable, covalent bond with amino acid residues at or near the binding site. enamine.net

Reporter Tag: A tag, such as biotin (B1667282) or an alkyne handle for click chemistry, is included for the subsequent detection and isolation of the probe-protein complex. nih.govnih.gov

The synthesis strategy would involve modifying the this compound structure, typically at the phenol (B47542) position, to attach a linker arm containing the photoreactive group and the reporter tag. nih.gov It is critical to design the linker to be of an appropriate length to minimize steric hindrance that could interfere with the original binding interaction. nih.govstrath.ac.uk

Table 1: Hypothetical Photoaffinity Probes for this compound

| Probe ID | Specificity Unit | Photoreactive Moiety | Reporter Tag | Linker Type |

| AP-Probe-1 | 4-(1-Adamantyloxy)phenyl | Phenyl-diazirine | Biotin | Polyethylene glycol (PEG) |

| AP-Probe-2 | 4-(1-Adamantyloxy)phenyl | Benzophenone | Terminal Alkyne | Alkyl chain |

Once a suitable photoaffinity probe is synthesized, it is incubated with a biological sample, such as cell lysate or intact living cells, allowing the probe to bind to its protein targets. rsc.orgrsc.org The sample is then exposed to UV light of a specific wavelength to activate the photoreactive moiety. nih.gov This activation initiates a covalent cross-linking reaction, permanently attaching the probe to its binding partners. nih.gov

Following cross-linking, the cellular components are lysed (if not already), and the covalently linked probe-protein complexes are enriched and isolated from the vast excess of other proteins. nih.gov The strategy for enrichment depends on the reporter tag used:

Biotin-tagged probes: The lysate is incubated with streptavidin-coated beads. The high-affinity interaction between biotin and streptavidin allows for the efficient pull-down of the probe-protein complexes.

Alkyne-tagged probes: A "click chemistry" reaction is performed, where an azide-containing reporter molecule (like azide-biotin) is covalently attached to the probe's alkyne handle. rsc.org The resulting biotinylated complexes can then be captured using streptavidin beads.

After enrichment, non-specifically bound proteins are washed away, and the captured proteins are eluted from the beads for subsequent identification. nih.gov

Chemical Proteomics Approaches

Chemical proteomics encompasses a range of techniques that use small molecule probes to investigate protein function on a proteome-wide scale. nih.govrsc.org These approaches are invaluable for unbiased target discovery and can be broadly categorized into methods like ABPP and compound-centric chemical proteomics. nih.gov

Compound-Centric Chemical Proteomics (CCCP) is a classic affinity chromatography-based method for target identification. nih.gov In this approach, this compound would be chemically modified to allow its immobilization onto a solid support, such as sepharose or agarose (B213101) beads, creating an affinity matrix. nih.gov

The process involves:

Immobilization: A derivative of this compound with a suitable linker is synthesized and covalently attached to the beads.

Incubation: The affinity matrix is incubated with a cell or tissue lysate, allowing proteins that have an affinity for the compound to bind to the beads.

Washing and Elution: The beads are washed extensively to remove non-specific binders. The specifically bound proteins are then eluted, often by using a high concentration of the free compound, a change in pH, or a denaturing agent.

A critical component of CCCP is the use of a negative control, typically beads derivatized with a structurally similar but biologically inactive analogue, to distinguish true binding partners from proteins that bind non-specifically to the matrix. nih.gov

The final and most critical step in these proteomics workflows is the identification of the enriched proteins. nih.gov Mass spectrometry (MS) is the definitive tool for this purpose. ijs.si The eluted proteins are first digested into smaller peptides, typically using the enzyme trypsin. This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). youtube.com

In the mass spectrometer:

Peptides are separated by liquid chromatography.

They are ionized and their mass-to-charge ratio (m/z) is measured (MS1 scan).

Individual peptides are selected and fragmented, and the m/z of the resulting fragments is measured (MS2 scan). nih.gov

The fragmentation pattern (MS2 spectrum) serves as a "fingerprint" for the peptide's amino acid sequence. ijs.siyoutube.com This experimental spectrum is then matched against theoretical spectra generated from a protein sequence database. youtube.com Successful matches lead to the identification of the peptides and, consequently, the protein from which they originated. nesvilab.org

Table 2: Representative Data from a Hypothetical LC-MS/MS Analysis for this compound Targets

| Protein ID (UniProt) | Protein Name | Peptide Sequences Identified | Spectral Count | Fold Enrichment (Probe vs. Control) |

| P04637 | Cellular tumor antigen p53 | VAPVLLPLNAGGSSGGTPGG... | 35 | 15.2 |

| Q06830 | Peroxiredoxin-2 | YGVLFFYPLDFTFVCPTEII... | 28 | 12.5 |

| P62258 | 14-3-3 protein zeta/delta | YLAEVATGEK... | 21 | 9.8 |

| P11021 | Heat shock protein HSP 90-alpha | FESLNFDLFKN... | 15 | 3.1 (Low Confidence) |

Biochemical Confirmation of Target Interactions

Proteomic screens often identify a list of potential protein candidates. It is essential to biochemically validate these interactions to confirm that they are direct and specific. researchgate.net For candidate proteins identified in a this compound screen, several validation methods can be used:

Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a compound to its target in a cellular environment. researchgate.net The principle is that a protein's thermal stability increases upon ligand binding. Cells or cell lysates are treated with this compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is measured, typically by Western blot. A shift to a higher melting temperature in the presence of the compound confirms interaction.

Surface Plasmon Resonance (SPR): SPR is an in vitro biophysical technique that provides quantitative data on binding affinity and kinetics. capes.gov.br A purified candidate protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. Binding is detected in real-time as a change in the refractive index, allowing for the calculation of association and dissociation rate constants.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. Titrating this compound into a solution containing the purified target protein allows for the determination of the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.

These confirmatory experiments are crucial to validate the results of the initial proteomic discovery efforts and provide robust evidence for a direct interaction between this compound and its identified protein targets.

Advanced Materials Science Applications

Integration into Polymer Systems

The incorporation of the 4-(1-adamantyloxy)phenol structure, or more broadly, the adamantyl group, into polymer backbones and side chains imparts remarkable properties. The bulkiness of the adamantyl cage restricts the mobility of polymer chains, which has profound effects on the material's macroscopic behavior, particularly its thermal and mechanical characteristics.

Development of Thermoplastic Elastomers

Thermoplastic elastomers (TPEs) are a class of polymers that combine the processing advantages of thermoplastics with the elasticity of thermoset rubbers. researchgate.net High-performance TPEs require hard segments that remain stable at elevated temperatures. The adamantyl group is exceptionally suited for creating these hard segments.

These adamantyl-containing TPEs exhibit properties superior to conventional polystyrene-based elastomers. The strong phase separation between the adamantyl hard blocks and the soft midblock, combined with the very high glass transition temperature of the hard phase, results in materials with high tensile strength, excellent elasticity, and a significantly higher upper service temperature. acs.orgresearchgate.net

| Property | Value | Significance |

|---|---|---|

| Tensile Strength | 22–24 MPa | Indicates high mechanical robustness. acs.orgresearchgate.net |

| Elongation at Break | 590–660% | Demonstrates significant elasticity. acs.orgresearchgate.net |

| Upper Service Temperature | 175–210 °C | Shows drastically enhanced heat resistance compared to conventional TPEs. acs.orgresearchgate.net |

Enhancement of Thermal Stability and Glass Transition Temperatures (Tg)

One of the most significant advantages of incorporating adamantyl groups into polymers is the dramatic increase in thermal stability and glass transition temperature (Tg). acs.org The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. specialchem.comprotolabs.com A high Tg is crucial for applications where materials must retain their structural integrity at elevated temperatures.

The rigid and bulky nature of the adamantyl substituent severely restricts the segmental motion of the polymer main chain, thus requiring more thermal energy for the transition to a rubbery state. researchgate.net Studies on various polymers, including polystyrenes and polymethacrylates, have consistently shown that the introduction of an adamantyl group leads to exceptionally high Tg values. acs.orgresearchgate.netrsc.orgresearchgate.net For instance, poly[4-(1-adamantyl)styrene] exhibits a Tg of 234 °C, and other adamantane-containing polystyrene derivatives have shown Tg values as high as 273 °C. acs.orgresearchgate.net This is a substantial increase compared to standard polystyrene, which has a Tg of around 100 °C. This enhancement in thermal properties makes adamantyl-containing polymers suitable for demanding applications in electronics and aerospace. acs.org

| Polymer | Glass Transition Temperature (Tg) |

|---|---|

| Poly[4-(1-adamantyl)styrene] | 234 °C acs.orgresearchgate.net |

| Poly[4-(1-adamantyloxy)styrene] | 184 °C researchgate.net |

| Poly[4-(1-adamantyl)-α-methylstyrene] | 273 °C researchgate.net |

| Poly[N-(1-adamantyl)-N-(4-vinylbenzylidene)amine] | 254 °C researchgate.net |

| High MW Poly[4-(4-(N-adamantylimino)methyl)phenylstyrene] | 268 °C rsc.org |

Anionic Polymerization for Controlled Architectures

Anionic polymerization is a chain-growth polymerization method known for its "living" nature, meaning that the propagating chain ends remain active unless intentionally terminated. wikipedia.org This characteristic allows for the synthesis of polymers with highly controlled molecular weights, narrow molecular weight distributions (Mw/Mn values close to 1.0), and complex, well-defined architectures such as block copolymers. acs.orgresearchgate.net

Monomers containing adamantyl groups, such as 4-(1-adamantyl)styrene and 4-(1-adamantyloxy)styrene, have been shown to undergo living anionic polymerization successfully. acs.orgresearchgate.net The process is typically initiated with organolithium compounds (e.g., sec-butyllithium) in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures. acs.orgresearchgate.net The bulky adamantyl group does not interfere with the polymerization mechanism, allowing for the quantitative formation of well-defined polymers. researchgate.net This control is essential for creating the precisely structured thermoplastic elastomers discussed previously, where defined block lengths are critical to achieving the desired mechanical properties. acs.org

Potential in Nanoporous Organosilicate Thin Films (Related Adamantylphenols)

Nanoporous thin films are materials with nanometer-sized pores that are highly sought after for applications in microelectronics as low-dielectric constant (low-k) interlayers, which help reduce power consumption and signal delay. acs.orgacs.org A common method to create these pores is by using a "porogen"—a sacrificial material that is later removed to leave behind voids.

Adamantylphenols have been effectively used as covalently bonded porogens in the formation of nanoporous organosilicate thin films. acs.orgacs.org In this process, adamantylphenol groups are chemically grafted onto a poly(methyl silsesquioxane) (PMSSQ) polymer backbone. acs.org After the material is applied as a thin film, a thermal curing step decomposes the adamantylphenol porogens, which are removed as volatile products. This process generates nanopores of less than 10 nm in diameter within the organosilicate matrix. acs.orgacs.org

The key advantage of using a covalently bonded porogen like adamantylphenol is that it ensures uniform distribution and prevents phase separation, leading to a more controlled pore structure. The resulting films exhibit a desirable combination of a low dielectric constant (k ≈ 2.3) and a significantly enhanced elastic modulus (E ≈ 5.5 GPa), demonstrating the mechanical robustness needed to withstand the stresses of semiconductor manufacturing. acs.orgacs.org

| Property | Value | Relevance |

|---|---|---|

| Porosity | ~18% | Contributes to the reduction in dielectric constant. acs.org |

| Dielectric Constant (k) | ~2.3 | Meets the requirement for low-k insulating materials in microelectronics. acs.orgacs.org |

| Elastic Modulus (E) | ~5.5 GPa | Indicates superior mechanical strength and stability. acs.orgacs.org |

Role as Supporting Ligands in Homogeneous Catalysis

In homogeneous catalysis, transition metal complexes are used to accelerate chemical reactions. The performance of these catalysts is heavily influenced by the "supporting ligands" that bind to the metal center. These ligands modulate the metal's electronic properties and steric environment, thereby controlling the catalyst's activity, selectivity, and stability.

The adamantyl group is a highly effective component in the design of supporting ligands. Its extreme bulkiness provides steric shielding around the metal center, which can prevent catalyst deactivation pathways and promote specific reaction outcomes. For example, tri(1-adamantyl)phosphine has been developed as a remarkably stable and reactive ligand for palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and agrochemicals. technologypublisher.com This phosphine (B1218219) ligand's stability, both in its solid form (air and moisture stable) and when complexed with the metal, allows for high catalyst turnover numbers, even with challenging substrates like aryl chlorides. technologypublisher.com While not a phenol (B47542) derivative, this example underscores the value of the adamantyl framework in creating robust ligands for transition metal catalysis. The principles of steric shielding and stability offered by the adamantyl group are directly applicable to the design of adamantylphenol-based ligands for a variety of catalytic transformations.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability

While classical methods like the Williamson ether synthesis provide a foundational route to 4-(1-Adamantyloxy)phenol, future research should focus on developing more efficient, scalable, and environmentally benign synthetic pathways. Current laboratory-scale syntheses often rely on stoichiometric reagents and require purification steps that can be resource-intensive.

Key areas for development include:

Catalytic Etherification: Investigating novel catalysts, such as heterogeneous acid catalysts or transition metal complexes, could enable the direct etherification of 1-adamantanol (B105290) with hydroquinone (B1673460) under milder conditions, potentially reducing waste and improving atom economy.

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer significant advantages in terms of safety, scalability, and product consistency. Flow reactors allow for precise control over reaction parameters like temperature and time, which can minimize the formation of byproducts.

Green Solvents: Research into the use of greener solvents, such as ionic liquids or supercritical fluids, could replace traditional volatile organic compounds, thereby reducing the environmental impact of the synthesis.

Microwave-Assisted Synthesis: The application of microwave irradiation could dramatically reduce reaction times and potentially improve yields by efficiently delivering energy to the reaction mixture.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Research Focus |

|---|---|---|

| Catalytic Etherification | Higher efficiency, milder conditions, reduced waste. | Development of novel heterogeneous or homogeneous catalysts. |

| Flow Chemistry | Improved scalability, safety, and consistency. | Optimization of reactor design and reaction conditions. |

| Green Solvents | Reduced environmental impact and toxicity. | Screening and application of alternative solvent systems. |

| Microwave-Assisted Synthesis | Rapid reaction times, potential for improved yields. | Optimization of microwave parameters and solvent choice. |

Advanced Mechanistic Elucidation of Biological Actions and Off-Target Effects

The adamantane (B196018) moiety is a well-established pharmacophore known to enhance the lipophilicity and metabolic stability of drug candidates. researchgate.net For this compound and its derivatives to be developed for therapeutic applications, a thorough understanding of their mechanism of action and potential off-target effects is crucial.

Future research in this area should include:

Target Identification: Employing techniques such as chemical proteomics and affinity-based probes to identify the specific cellular proteins and pathways that interact with these compounds.

Structural Biology: Using X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of these molecules bound to their biological targets. This information is invaluable for understanding the molecular basis of their activity and for guiding the design of more potent and selective analogs.

In Silico Modeling: Molecular docking and dynamic simulations can predict binding modes and affinities, helping to rationalize observed biological activities and to prioritize new compounds for synthesis. researchgate.net

Pharmacokinetic Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of these compounds are necessary to understand how the adamantyl ether structure influences their behavior in biological systems.

Integration of Predictive Modeling and Artificial Intelligence in Compound Design

The vast chemical space accessible by modifying the this compound scaffold presents a significant opportunity for the application of artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate the drug discovery and materials design process by predicting the properties of virtual compounds before they are synthesized.

Key applications of AI and ML include:

De Novo Design: Generative models can design novel molecules with desired property profiles, such as high binding affinity for a specific target or optimized thermal stability. These models can learn from existing chemical data to propose innovative structures that may not be conceived through traditional medicinal chemistry approaches. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build predictive models that correlate the chemical structures of a series of compounds with their biological activities or physical properties. These models can then be used to screen large virtual libraries and identify promising candidates for further investigation.

Synthesis Prediction: AI tools are being developed to predict viable synthetic routes for novel compounds, which can help chemists plan and execute the synthesis of computationally designed molecules. acs.org

Property Prediction: Deep learning models can be trained to accurately predict a wide range of properties, including solubility, toxicity, and material characteristics, thereby reducing the need for extensive experimental testing in the early stages of development. rsc.org

Diversification of Materials Science Applications and Polymer Architectures

The incorporation of the bulky and thermally stable adamantane group makes this compound an attractive monomer for the synthesis of high-performance polymers. acs.org The ether linkage provides a degree of flexibility compared to directly-linked adamantyl-phenol systems, which could lead to novel material properties.

Future research should explore:

Novel Polymer Architectures: Synthesizing a variety of polymer structures, such as polyethers, polycarbonates, and polyesters, using this compound as a monomer. This will allow for a systematic investigation of how the adamantyl ether moiety influences polymer properties like glass transition temperature (Tg), thermal stability, and solubility.

Copolymers and Blends: Creating copolymers or polymer blends that incorporate the adamantyl ether monomer with other monomers to fine-tune material properties for specific applications, such as gas separation membranes or low-dielectric constant materials for microelectronics.

Supramolecular Chemistry: The adamantane group is known to form strong host-guest complexes with cyclodextrins. This property can be exploited to create self-healing materials, drug delivery systems, or responsive polymer networks.

Advanced Functional Materials: Investigating the use of these polymers in advanced applications, such as coatings for optical devices, components for aerospace applications, or as matrices for composite materials, where thermal stability and mechanical strength are critical.

常见问题

Q. What are the common synthetic routes for 4-(1-Adamantyloxy)phenol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves electrophilic substitution reactions between phenol derivatives and 1-adamantanol. For example, sulfuric acid-catalyzed reactions in dichloromethane yield adamantyl-substituted phenols with moderate to high efficiency (86% yield reported in analogous syntheses) . Optimization strategies include:

- Catalyst selection : Concentrated H₂SO₄ enhances adamantylation by acting as both acid catalyst and dehydrating agent.

- Solvent choice : Dichloromethane facilitates intermediate stabilization without side reactions.

- Temperature control : Ambient temperature minimizes decomposition of acid-sensitive intermediates.

Post-synthesis purification via recrystallization (e.g., in isooctane) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for verifying adamantyl group integration and aromatic substitution patterns. For example, adamantyl protons appear as sharp singlets (δ 1.6–2.1 ppm), while phenolic protons resonate at δ 5.0–6.0 ppm .

- IR spectroscopy : Confirms phenolic O–H stretches (3200–3600 cm⁻¹) and adamantyl C–H vibrations (2850–2950 cm⁻¹) .

- X-ray crystallography : Resolves steric effects of the adamantyl group, hydrogen bonding (O–H⋯O/N), and π-π interactions (e.g., centroid distances ~3.76 Å) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use N95 masks, nitrile gloves, and chemical-resistant lab coats to avoid inhalation or dermal contact.

- Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile byproducts (e.g., SO₂ from H₂SO₄ catalysis) .

- Spill management : Absorb leaks with inert materials (e.g., vermiculite) and neutralize acidic residues with sodium bicarbonate .

Advanced Research Questions

Q. How does the adamantyl group influence the electronic and steric properties of this compound in catalytic applications?

- Methodological Answer :

- Steric effects : The bulky adamantyl group hinders planarization of the phenol ring, reducing unwanted dimerization or polymerization. This is critical in stabilizing intermediates for asymmetric catalysis (e.g., chromium(III) complexes in Diels-Alder reactions) .

- Electronic effects : The electron-donating adamantyloxy group increases electron density on the phenolic oxygen, enhancing nucleophilicity in coupling reactions. Computational studies (e.g., DFT) can quantify this effect via Fukui indices .

Q. What strategies can resolve contradictions in crystallographic data for adamantyl-substituted phenols?

- Methodological Answer :

- High-resolution data collection : Use synchrotron radiation to improve diffraction quality for low-symmetry crystals .

- Hydrogen bond analysis : Refine O–H⋯N/O interactions using SHELXL constraints, particularly for disordered NH₂ groups .

- Validation tools : Cross-check results with PLATON or Mercury software to detect outliers in bond lengths/angles (e.g., C–O bond deviations >0.01 Å require re-evaluation) .

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the para position to the adamantyloxy group is more electrophilic due to resonance effects .

- Solvent effects : Use COSMO-RS to simulate polarity impacts (e.g., dichloromethane vs. DMF) on reaction kinetics .

- Transition state analysis : Identify steric barriers using Gaussian or ORCA software, focusing on adamantyl hindrance in meta-substitution pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。